molecular formula C14H11ClN4O2S B2634822 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea CAS No. 1219913-53-7

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea

Numéro de catalogue: B2634822
Numéro CAS: 1219913-53-7
Poids moléculaire: 334.78
Clé InChI: CKAGLPNQYDXNFI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 4-chlorophenyl group at position 5 and a urea linkage to a thiophen-2-ylmethyl group. The thiophene substituent adds π-stacking capabilities, which may influence bioavailability and receptor binding.

Propriétés

IUPAC Name

1-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN4O2S/c15-10-5-3-9(4-6-10)12-18-19-14(21-12)17-13(20)16-8-11-2-1-7-22-11/h1-7H,8H2,(H2,16,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKAGLPNQYDXNFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)CNC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring is synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with the oxadiazole intermediate.

    Attachment of the Thiophenylmethyl Urea Moiety: The final step involves the reaction of the oxadiazole-chlorophenyl intermediate with thiophen-2-ylmethyl isocyanate to form the desired urea derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.

    Substitution: The chlorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) and various halogenating agents are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced heterocyclic derivatives.

    Substitution: Substituted chlorophenyl derivatives.

Applications De Recherche Scientifique

Antiproliferative Activity

Research has shown that derivatives of oxadiazoles exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study highlighted that compounds containing the oxadiazole moiety demonstrated potent inhibitory activity against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. The calculated IC50 values for these compounds were reported to be in the low micromolar range, indicating strong potential as anticancer agents .

Table 1: Antiproliferative Activity of Related Compounds

Compound NameCell LineIC50 (μM)
Compound AA5492.39
Compound BHCT-1163.90
Control (Sorafenib)A5492.12
Control (Sorafenib)HCT-1162.25

Antimicrobial Effects

The antimicrobial properties of oxadiazole derivatives have also been explored extensively. In vitro studies have demonstrated that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Case Study: Antimicrobial Activity

A recent study synthesized several oxadiazole derivatives and evaluated their antibacterial activity against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives had minimum inhibitory concentrations (MICs) comparable to standard antibiotics, suggesting their potential as new antimicrobial agents .

Enzyme Inhibition

Another significant application of 1-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is its role as an enzyme inhibitor. Specifically, oxadiazole derivatives have been identified as effective inhibitors of urease and acetylcholinesterase enzymes.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (μM)
Compound CUrease1.13
Compound DAcetylcholinesterase0.63

These findings indicate that the compound could serve as a lead for developing new therapeutics targeting these enzymes, which are implicated in various diseases .

Mécanisme D'action

The mechanism of action of 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a broader class of urea-functionalized heterocycles. Key structural analogs and their distinguishing features are summarized below:

Compound Name Core Heterocycle Substituents Molecular Weight (g/mol) Key Properties/Activities Evidence ID
Target Compound 1,3,4-Oxadiazole 4-Chlorophenyl, thiophen-2-ylmethyl ~350 (estimated) Potential anti-inflammatory, halogen bonding [1, 3, 8]
3-[(5-{1-[(4-Chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3,5-dimethylphenyl)propanamide (7h) 1,3,4-Oxadiazole Sulfonylpiperidine, dimethylphenyl 535 Hemolytic activity evaluated, moderate yield (73%) [3, 8]
1-(4-Chlorophenyl)-3-(5-ethyl-1,3,4-thiadiazol-2-yl)urea 1,3,4-Thiadiazole 4-Chlorophenyl, ethyl 283.75 Structural analog with sulfur substitution; potential metabolic stability [12]
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-chlorophenyl)urea (8f) Thiazole Dichlorophenyl, chloromethylthiazole 378.0 Anti-inflammatory activity tested; higher polarity due to thiazole [6]
1-(5-(Tert-butyl)isoxazol-3-yl)-3-(4-chlorophenyl)urea Isoxazole 4-Chlorophenyl, tert-butyl 293.75 Enhanced lipophilicity; tert-butyl group may improve pharmacokinetics [15]

Physicochemical Properties

  • Lipophilicity : The 4-chlorophenyl group enhances lipophilicity across all analogs, but the thiophen-2-ylmethyl group in the target compound may reduce solubility compared to thiazole or isoxazole derivatives .
  • Melting Points : Oxadiazole derivatives (e.g., 7h, 7j) exhibit higher melting points (108–110°C) due to planar aromatic stacking, whereas urea-thiadiazoles () have lower melting points (~60–80°C), suggesting reduced crystallinity .

Crystallographic and Conformational Insights

  • Planarity vs. Perpendicularity : Isostructural analogs () exhibit planar conformations except for fluorophenyl groups oriented perpendicularly, which could influence packing density and solubility. The target compound’s thiophene may adopt a similar perpendicular orientation, affecting bioavailability .
  • SHELX Refinement : Structural data for analogs (e.g., ) were refined using SHELX software, confirming the reliability of crystallographic analyses for this class .

Activité Biologique

1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Molecular Formula : C17H14ClN4O2S
  • Molecular Weight : 370.81 g/mol
  • CAS Number : Not specifically mentioned but related compounds are identified (e.g., 89335-12-6 for related oxadiazole derivatives) .

Structural Features

The compound features:

  • A 1,3,4-oxadiazole ring , which is known for its role in various pharmacological activities.
  • A thiophenyl group , contributing to its potential interactions with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to 1-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-(thiophen-2-ylmethyl)urea have shown promising results against various cancer cell lines.

Case Studies

  • In Vitro Studies :
    • A study demonstrated that similar oxadiazole compounds induced apoptosis in MCF-7 breast cancer cells by increasing p53 expression and caspase-3 activity .
    • Another research indicated that derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM against different cancer cell lines, significantly lower than the control compound thiourea (IC50 = 21.25 µM) .
  • Mechanism of Action :
    • The mechanism involves the inhibition of critical pathways associated with cell proliferation and survival, such as the modulation of apoptotic pathways and potential interference with DNA repair mechanisms.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. Similar derivatives have been tested against various microorganisms, demonstrating effectiveness against:

  • Staphylococcus aureus
  • Candida albicans

These studies utilized disk diffusion methods to assess antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications in the oxadiazole ring or substituents on the thiophenyl group can lead to enhanced potency and selectivity against targeted cells.

CompoundStructureIC50 (µM)Activity
ThioureaN/A21.25Control
Compound ASimilar to target compound0.63Anticancer
Compound BSimilar to target compound2.14Antimicrobial

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.